molecular formula C6H3Cl4NO B1353423 2,2,2-trichloro-1-(4-chloro-1H-pyrrol-2-yl)ethanone CAS No. 72652-31-4

2,2,2-trichloro-1-(4-chloro-1H-pyrrol-2-yl)ethanone

Cat. No. B1353423
Key on ui cas rn: 72652-31-4
M. Wt: 246.9 g/mol
InChI Key: UKLOTOWQAZVCIS-UHFFFAOYSA-N
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Patent
US07834015B2

Procedure details

To a solution of 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone (1 eq.) in dry DCM (1 M) at 0° C. was added sulfuryl chloride (1.15 eq.) dropwise. The mixture was stirred overnight at RT, washed with water (2×) and sat. aq. NaHCO3 solution. The organic phase was separated, dried (Na2SO4) and concentrated under reduced pressure. The crude product was purified by on chromatography on silica gel, eluting with petroleum ether/Et2O to afford the title compound as a colorless solid. 1H NMR (400 MHz, CDCl3) δ: 9.45 (1H, br. S), 7.26 (1H, s), 7.09 (1H, s).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]([Cl:11])([Cl:10])[C:3]([C:5]1[NH:6][CH:7]=[CH:8][CH:9]=1)=[O:4].S(Cl)([Cl:15])(=O)=O>C(Cl)Cl>[Cl:11][C:2]([Cl:1])([Cl:10])[C:3]([C:5]1[NH:6][CH:7]=[C:8]([Cl:15])[CH:9]=1)=[O:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(=O)C=1NC=CC1)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred overnight at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water (2×) and sat. aq. NaHCO3 solution
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by on chromatography on silica gel
WASH
Type
WASH
Details
eluting with petroleum ether/Et2O

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC(C(=O)C=1NC=C(C1)Cl)(Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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